molecular formula C14H7IO2 B093923 2-Iodophenanthrene-9,10-dione CAS No. 16218-31-8

2-Iodophenanthrene-9,10-dione

Cat. No. B093923
CAS RN: 16218-31-8
M. Wt: 334.11 g/mol
InChI Key: NKXXGBGMYWPUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodophenanthrene-9,10-dione is a chemical compound . It is also known as 9,10-Phenanthrenedione, 2-iodo .


Synthesis Analysis

The synthesis of compounds similar to 2-Iodophenanthrene-9,10-dione has been reported in the literature. For instance, the synthesis of dibenzo[a,c]phenazines by condensation of phenanthrene-9,10-dione and 1,2-diaminobenzenes has been reported to be catalyzed by molybdate sulfuric acid (MSA) in ethanol .


Molecular Structure Analysis

The molecular formula of 2-Iodophenanthrene-9,10-dione is C14H7IO2 . The molecular weight is 334.11 .

Scientific Research Applications

  • DNA Binding Studies : A study focused on the DNA binding properties of a 9-phenyldibenzo[a,c]phenazin-9-ium cation, derived from phenanthrene-9,10-dione, showing strong DNA intercalation capabilities similar to ethidium bromide (Kundu et al., 2013).

  • Selective Recognition of Copper Ion and Hydrogen Peroxide Sensing : A study reported the electrochemical behavior of 1,10-Phenanthroline on a multiwalled carbon nanotube surface. It highlighted the formation of 1,10-phenanthroline-5,6-dione and its ability to selectively recognize copper ions and sense hydrogen peroxide (Gayathri & Kumar, 2014).

  • Synthesis of Ortho-Quinhydrone Derivative : Research on the reaction of phenanthrene-9,10-dione with phenanthrene-9,10-diol led to the synthesis and characterization of the first ortho-quinhydrone derivative (Calderazzo et al., 2004).

  • Pathways in Manganese-Catalyzed C-H Activation : An experimental/theoretical study involving phenanthrene-9,10-dione explored the stereoelectronic factors controlling the switch between hydroxylation and desaturation pathways in manganese catalysis (Hull et al., 2010).

  • Biological Activities from Natural Sources : A study isolated new phenanthrene derivatives from Dioscorea zingiberensis, including derivatives of 9,10-dihydrophenanthrene, and evaluated their biological activities (Du et al., 2016).

  • Exploring Noncovalent Interactions : Research on N-Aryl-9,10-phenanthreneimines, derivatives of the phenanthrene-9,10-dione ligand, was conducted to study non-covalent interactions, revealing insights into C—H...pi and pi-stacking interactions (Farrell et al., 2017).

  • New Blue Fluorophores : A study synthesized 2,3-diphenylphenanthro[9,10-b]furans from phenanthrene-9,10-dione, revealing their potential as blue fluorophores (Kojima et al., 2016).

  • Metal Ion Complexes of Quinones and Radical Anions : Research explored the binding modes in metal ion complexes of quinones, including 9,10-Phenanthrenequinone, highlighting electron-transfer reactivity (Yuasa et al., 2006).

  • Synthesis of Phenanthrene-9,10-diones : A study proposed an efficient method to synthesize phenanthrene-9,10-diones through double Friedel–Crafts acylation, providing an alternative to traditional methods (Crosta et al., 2013).

  • Apoptosis Induction in Tumor Cells : A study on 9,10-Phenanthrenequinone (9,10-PQ) examined its ability to induce apoptosis in tumor cells, highlighting the role of the cis-orthoquinone unit in this process (Hatae et al., 2013).

properties

IUPAC Name

2-iodophenanthrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7IO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXXGBGMYWPUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)I)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326045
Record name 2-iodophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodophenanthrene-9,10-dione

CAS RN

16218-31-8
Record name 2-Iodo-9,10-phenanthrenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16218-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 523087
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016218318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC523087
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-iodophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 200 mL volume eggplant-shaped flask, 10.0 g of 9,10-phenanthrenequinone, 54.8 g of trifluoroacetic acid, and 21.6 g of N-iodosuccinimide were added at room temperature, heated to 35° C., and then stirred for 36 hours in an argon atmosphere. The reaction mixture was poured into icy water. The solid precipitate was collected by filtration and recrystallized with tetrahydrofuran, thereby to give 12.1 g of 2-iodo-phenantrene-9,10-dione (yield 75%) as an orange-colored solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
54.8 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodophenanthrene-9,10-dione
Reactant of Route 2
2-Iodophenanthrene-9,10-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Iodophenanthrene-9,10-dione
Reactant of Route 4
2-Iodophenanthrene-9,10-dione
Reactant of Route 5
2-Iodophenanthrene-9,10-dione
Reactant of Route 6
2-Iodophenanthrene-9,10-dione

Citations

For This Compound
2
Citations
C Bronner, RA Durr, DJ Rizzo, YL Lee… - arXiv preprint arXiv …, 2017 - arxiv.org
Bottom-up graphene nanoribbon (GNR) heterojunctions are nanoscale strips of graphene whose electronic structure abruptly changes across a covalently bonded interface. Their …
Number of citations: 4 arxiv.org
RA Durr - 2017 - search.proquest.com
Graphene nanoribbons (GNRs) are narrow strips of graphene that have exceptional physical and electronic properties. GNR band-gap engineering by fine-tuning the width, edge …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.